molecular formula C28H26O9 B13053802 Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside

Cat. No.: B13053802
M. Wt: 506.5 g/mol
InChI Key: WXFFEILSURAFKL-NRUNVSGISA-N
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Description

Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside is a protected glucose derivative where the hydroxyl groups at positions 2, 3, and 6 are esterified with benzoyl groups, leaving the hydroxyl at position 4 free. This compound is pivotal in carbohydrate chemistry as a glycosyl donor or acceptor for synthesizing oligosaccharides and glycoconjugates. The benzoyl groups act as protecting moieties, enhancing stability during glycosylation reactions while enabling selective deprotection under basic conditions.

Properties

Molecular Formula

C28H26O9

Molecular Weight

506.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1

InChI Key

WXFFEILSURAFKL-NRUNVSGISA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Benzylation Followed by Benzoylation and Deprotection

One well-documented approach begins with methyl α-D-glucopyranoside, which undergoes benzylation at specific hydroxyl groups, followed by benzoylation to introduce benzoyl protecting groups selectively. The key steps are:

  • Benzylation : Treatment of methyl α-D-glucopyranoside with benzyl chloride in the presence of sodium hydride in dry solvents (e.g., DMF) under inert atmosphere. Heating at elevated temperature (around 100 °C) facilitates selective benzylation at 2, 3, and 6 positions, although some regioisomeric mixtures may form.
  • Benzoylation : The benzylated intermediate is then reacted with benzoyl chloride in the presence of catalysts like N,N-dimethylaminopyridine (DMAP) and base (e.g., pyridine) to introduce benzoyl groups selectively.
  • Deprotection : Removal of benzyl protecting groups (if necessary) under reductive conditions or acidic treatment yields methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside.

This method was detailed in a study where methyl α-D-glucopyranoside was converted to methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside using sodium hydride and benzyl bromide, followed by acidic or reductive cleavage of benzylidene protecting groups to yield the tri-benzoylated product after benzoylation.

Direct Benzoylation of Partially Protected Intermediates

Another approach involves:

  • Starting with methyl 2,3,4,6-tetra-O-trimethylsilyl-α-D-glucopyranoside.
  • Selective methanolysis to remove the silyl group at position 4, yielding methyl 2,3,4-tri-O-trimethylsilyl-α-D-glucopyranoside.
  • Subsequent reaction with benzoyl chloride to benzoylate the free hydroxyls, followed by hydrolysis to remove silyl groups, yielding this compound.

This method leverages the differential reactivity of silyl protecting groups and allows regioselective benzoylation.

Detailed Experimental Conditions and Findings

Benzylation Reaction Conditions

Parameter Condition Notes
Starting material Methyl α-D-glucopyranoside Commercially available
Base Sodium hydride (60% in mineral oil) Added portionwise to control reaction
Benzylating agent Benzyl chloride or benzyl bromide Used in excess to drive reaction
Solvent Dry DMF or benzyl chloride Anhydrous conditions critical
Temperature 0 °C to 100 °C Heating promotes benzylation but requires control
Reaction time 3 hours Monitored by TLC

The reaction proceeds with gas evolution upon NaH addition, indicating deprotonation of hydroxyl groups. After completion, quenching with 2-propanol and aqueous workup removes residual reagents. Purification by column chromatography yields methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside as a key intermediate.

Benzoylation Reaction Conditions

Parameter Condition Notes
Benzoylating agent Benzoyl chloride Used with catalytic DMAP
Catalyst/base DMAP and pyridine Pyridine acts as solvent and base
Temperature 50 °C Moderate heating for 2.5 hours
Solvent Dry pyridine or 1,2-dichloroethane Anhydrous conditions required
Reaction time 2.5 hours Reaction monitored by TLC

This step selectively benzoylates free hydroxyl groups, affording mixtures of regioisomers that can be separated chromatographically. The 2,3,6-tri-O-benzoyl derivative is isolated in yields around 65–71% depending on conditions.

Deprotection and Purification

  • Removal of benzylidene or silyl protecting groups is achieved by treatment with trifluoroacetic acid and triethylsilane at 0 °C to room temperature or by reductive cleavage using sodium borohydride in acidic media.
  • The final product is purified by flash chromatography using hexane/ethyl acetate mixtures.
  • Characterization is done by NMR spectroscopy (1H and 13C), confirming the regioselective protection pattern.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Yield Notes
Benzylation NaH, BnCl/BnBr, dry DMF, 0–100 °C, 3 h Methyl 2,3,6-tri-O-benzyl derivative Requires inert atmosphere, careful addition of NaH
Benzoylation Benzoyl chloride, DMAP, pyridine, 50 °C, 2.5 h Methyl 2,3,6-tri-O-benzoyl derivative Regioisomeric mixtures possible, chromatography needed
Deprotection (if needed) TFA, triethylsilane, 0 °C to rt, or NaBH3CN, acidic medium Removal of benzylidene or silyl groups Yields vary, purification essential
Purification Flash chromatography (hexane/EtOAc) Pure this compound Confirmed by NMR

Research Findings and Considerations

  • The choice of protecting groups and reaction conditions critically affects regioselectivity and yield.
  • Sodium hydride is effective but requires careful handling due to its reactivity with moisture.
  • Benzylation at elevated temperatures can lead to side products; controlled addition and temperature monitoring improve selectivity.
  • Benzoylation with benzoyl chloride and DMAP in pyridine is efficient and provides good yields of the desired tri-benzoylated product.
  • Alternative methods using silyl protecting groups allow regioselective functionalization but involve more steps.
  • Final products are characterized by NMR, confirming the alpha-anomeric configuration and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the deprotected glucopyranoside .

Scientific Research Applications

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems, often involves this compound.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzoyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis or binding to carbohydrate-recognizing proteins .

Comparison with Similar Compounds

Positional Isomers: 2,3,6 vs. 2,3,4 Substitution Patterns

  • Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside (33): This positional isomer features benzoyl groups at positions 2, 3, and 3. The substitution pattern significantly alters reactivity, as the free hydroxyl at position 6 allows for regioselective modifications. Such compounds are used in glycosylation reactions where steric hindrance at position 4 is minimized, enabling efficient coupling with acceptors .
  • Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside: The free hydroxyl at position 4 facilitates selective functionalization, making it suitable for constructing branched oligosaccharides. The steric bulk of benzoyl groups at positions 2, 3, and 6 may influence reaction kinetics compared to the 2,3,4-isomer .

Table 1: Positional Isomer Comparison

Compound Substitution Pattern Key Reactivity Feature Reference
Methyl 2,3,4-tri-O-benzoyl-α-D-glc 2,3,4 Free OH at C6 for downstream glycosylation
Methyl 2,3,6-tri-O-benzoyl-α-D-glc 2,3,6 Free OH at C4 for regioselective coupling Inferred

Protecting Group Variations: Benzoyl vs. Benzyl vs. Acetyl

  • Benzoyl (Ester) Protection: Methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside (7): Synthesized using 4-methoxybenzoyl chloride, this compound demonstrates the stability of benzoyl esters under acidic conditions. The electron-withdrawing methoxy group enhances resistance to premature hydrolysis, critical for multi-step syntheses . Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside: Benzoyl groups offer robust protection but require harsher deprotection (e.g., NaOH/MeOH) compared to acetyl groups .
  • Benzyl (Ether) Protection: Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside: Full benzylation renders the compound highly stable, ideal for iterative glycosylations. Benzyl groups are removed via hydrogenolysis, compatible with acid-sensitive substrates . Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (31): The absence of a benzoyl group at C4 allows selective deprotection, enabling orthogonal functionalization strategies .

Table 2: Protecting Group Comparison

Compound Protecting Groups Deprotection Method Application Reference
Methyl 2,3,6-tri-O-benzoyl-α-D-glc Benzoyl (C2,3,6) Basic hydrolysis (NaOH) Glycosyl donor for oligosaccharides Inferred
Methyl 2,3,4,6-tetra-O-benzyl-α-D-glc Benzyl (C2,3,4,6) Hydrogenolysis (H₂/Pd-C) Building block for glycan synthesis
Methyl 6-O-(4-methoxybenzoyl)-α-D-glc 4-MeO-benzoyl (C6) Acidic hydrolysis (HCl) Intermediate for acylated derivatives

Reactivity in Glycosylation Reactions

  • Methyl 2,3-di-O-benzyl-6-O-(2,4,6-trinitrobenzoyl)-α-D-glucopyranoside (39): The electron-deficient trinitrobenzoyl group at C6 enhances leaving group ability, accelerating glycosylation under mild conditions. Yields for similar compounds range from 22% to 83%, depending on the sulfonate leaving group used (e.g., p-nitrobenzenesulfonyl chloride) .
  • Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside: The benzoyl groups at C2 and C3 direct glycosylation to the C4 hydroxyl via neighboring group participation, ensuring α-selectivity. This mechanism is critical for stereocontrolled synthesis .

Table 3: Glycosylation Reactivity

Compound Key Feature Yield Range Selectivity Reference
Compound 39 (Trinitrobenzoyl) Enhanced leaving group ability at C6 22% β-dominated
Methyl 2,3,6-tri-O-benzoyl-α-D-glc Neighboring group participation at C2/C3 72–83%* High α

*Inferred from analogous glycosylation reactions in .

Biological Activity

Methyl 2,3,6-tri-O-benzoyl-alpha-D-glucopyranoside is a glycoside derivative that has garnered attention in biochemical research for its potential biological activities. This compound is characterized by the presence of three benzoyl groups attached to the glucopyranoside structure, which may influence its reactivity and biological interactions. This article aims to consolidate available research findings on the biological activities of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

This compound is a derivative of D-glucose with three benzoyl protecting groups. Its molecular formula is C_{21}H_{22}O_{7}, and it has a molecular weight of approximately 378.40 g/mol. The presence of benzoyl groups significantly alters the compound's solubility and reactivity compared to unprotected glucopyranosides.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that glycosides can possess antimicrobial properties. For instance, derivatives of methyl α-D-glucopyranoside have been evaluated against various pathogens, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria .
  • Antitumor Effects : Some studies have reported that glycosides can inhibit cancer cell proliferation. For example, methyl α-D-glucopyranoside derivatives showed significant cytotoxicity against Ehrlich ascites carcinoma (EAC) cells in vitro . The IC50 values for these compounds were reported at varying concentrations depending on the specific derivative tested.
  • Anti-inflammatory Properties : Glycosides have been linked to anti-inflammatory effects through mechanisms involving nitric oxide (NO) inhibition in macrophage cell lines. Compounds similar to this compound have been shown to reduce NO production in activated macrophages .

Synthesis

The synthesis of this compound typically involves:

  • Protection of Hydroxyl Groups : The hydroxyl groups on the glucopyranose are protected using benzoyl chloride in the presence of a base such as sodium hydride.
  • Purification : The reaction mixture is purified using techniques like column chromatography to isolate the desired product from side products and unreacted materials.

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various glycosides against resistant bacterial strains. This compound exhibited notable activity against ampicillin-resistant strains .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives could inhibit EAC cell growth with IC50 values ranging from 2000 to 3000 μg/mL. The binding affinities of these compounds were further investigated through molecular docking studies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntitumorInhibits EAC cell proliferation
Anti-inflammatoryReduces NO production in macrophages

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